molecular formula C14H19BrN2OS B2877641 (5-Bromopyridin-3-yl)(3-(tert-butylthio)pyrrolidin-1-yl)methanone CAS No. 1797611-98-3

(5-Bromopyridin-3-yl)(3-(tert-butylthio)pyrrolidin-1-yl)methanone

Cat. No.: B2877641
CAS No.: 1797611-98-3
M. Wt: 343.28
InChI Key: XDBXZRXAHJIRRZ-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(3-(tert-butylthio)pyrrolidin-1-yl)methanone: is a chemical compound with potential applications in various fields of science and industry. This compound features a bromopyridine ring, a tert-butylthio group, and a pyrrolidinylmethanone moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)(3-(tert-butylthio)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the bromination of pyridine to introduce the bromo group at the 5-position

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the bromo group to a more oxidized state.

  • Reduction: : Reduction of the pyridine ring or other functional groups.

  • Substitution: : Replacement of the bromo group with other substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Bromopyridine derivatives with higher oxidation states.

  • Reduction: : Reduced pyridine derivatives.

  • Substitution: : Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

(5-Bromopyridin-3-yl)(3-(tert-butylthio)pyrrolidin-1-yl)methanone:

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Studying the biological activity of pyridine derivatives.

  • Medicine: : Developing new pharmaceuticals with potential therapeutic effects.

  • Industry: : Use in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

(5-Bromopyridin-3-yl)(3-(tert-butylthio)pyrrolidin-1-yl)methanone: can be compared to other pyridine derivatives, such as 5-bromopyridine and 3-(tert-butylthio)pyrrolidine . Its uniqueness lies in the combination of the bromo group, tert-butylthio group, and pyrrolidinylmethanone moiety, which provides distinct chemical and biological properties.

Conclusion

This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists and researchers in various fields.

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Properties

IUPAC Name

(5-bromopyridin-3-yl)-(3-tert-butylsulfanylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2OS/c1-14(2,3)19-12-4-5-17(9-12)13(18)10-6-11(15)8-16-7-10/h6-8,12H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBXZRXAHJIRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1CCN(C1)C(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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